molecular formula C20H15FN4O4 B2727594 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide CAS No. 1376371-48-0

3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2727594
CAS No.: 1376371-48-0
M. Wt: 394.362
InChI Key: HMKOKLXMBLNOJY-UHFFFAOYSA-N
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Description

3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a cyano group, a fluoro-nitrophenyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the cyano and fluoro-nitrophenyl groups through nucleophilic substitution reactions. The furan-2-ylmethyl group can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and fluoro-nitrophenyl groups can enhance binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[cyano(4-chloro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide
  • 3-{[cyano(4-bromo-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide

Uniqueness

3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-[(N-cyano-4-fluoro-3-nitroanilino)methyl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4/c21-18-7-6-16(10-19(18)25(27)28)24(13-22)12-14-3-1-4-15(9-14)20(26)23-11-17-5-2-8-29-17/h1-10H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKOKLXMBLNOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CN(C#N)C3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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